molecular formula C14H25NO3 B14067877 Methyl 2-(decanoylamino)prop-2-enoate CAS No. 101979-26-4

Methyl 2-(decanoylamino)prop-2-enoate

Cat. No.: B14067877
CAS No.: 101979-26-4
M. Wt: 255.35 g/mol
InChI Key: GYMSAPPTKIPBPF-UHFFFAOYSA-N
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Description

Methyl 2-(decanoylamino)prop-2-enoate is an α,β-unsaturated ester featuring a decanoylamino (C₁₀ acylated amine) substituent at the β-position of the propenoate backbone. This compound is hypothesized to exhibit unique physicochemical properties due to the combination of a long hydrophobic alkyl chain and the polar amide/ester functionalities.

Properties

CAS No.

101979-26-4

Molecular Formula

C14H25NO3

Molecular Weight

255.35 g/mol

IUPAC Name

methyl 2-(decanoylamino)prop-2-enoate

InChI

InChI=1S/C14H25NO3/c1-4-5-6-7-8-9-10-11-13(16)15-12(2)14(17)18-3/h2,4-11H2,1,3H3,(H,15,16)

InChI Key

GYMSAPPTKIPBPF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)NC(=C)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(decanoylamino)prop-2-enoate can be synthesized through a multi-step process involving the following key steps:

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch or continuous processes. The key steps include:

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(decanoylamino)prop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, nucleophiles like amines or thiols

Major Products Formed

Scientific Research Applications

Methyl 2-(decanoylamino)prop-2-enoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals, coatings, and adhesives

Mechanism of Action

The mechanism of action of methyl 2-(decanoylamino)prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound can undergo nucleophilic attack at the α-position, leading to the formation of reactive intermediates. These intermediates can then interact with various biological molecules, such as enzymes and receptors, to exert their effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs include:

  • Methyl (2E)-2-cyano-3-(dimethylamino)prop-2-enoate (): Features a cyano (CN) and dimethylamino (NMe₂) group, enhancing electron-withdrawing and hydrogen-bonding capabilities.
  • Methyl (2E)-2-(3-chlorophenyl)-3-(dimethylamino)prop-2-enoate (): Substituted with a chlorophenyl group, introducing aromaticity and steric bulk.
  • (S)-Benzyl 2-(1,3-dioxoisoindolin-2-yl)propanoate (): Contains a phthalimide group, enabling robust hydrogen-bonding networks.

Table 1: Comparative Analysis of Structural Analogs

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications
Methyl 2-(decanoylamino)prop-2-enoate* C₁₅H₂₇NO₃ Decanoylamino ~269.4 (calculated) Surfactant, polymer precursor
Methyl (2E)-2-cyano-3-(dimethylamino)prop-2-enoate C₇H₁₀N₂O₂ Cyano, dimethylamino 154.17 Crystallography studies, electronic materials
Methyl (2E)-2-(3-chlorophenyl)-3-(dimethylamino)prop-2-enoate C₁₂H₁₄ClNO₂ Chlorophenyl, dimethylamino 239.7 Pharmaceutical intermediate
(S)-Benzyl 2-(1,3-dioxoisoindolin-2-yl)propanoate C₁₈H₁₅NO₄ Phthalimide, benzyl ester 309.32 High-yield synthesis (98%), chiral building block

*Note: Data for this compound are inferred from structural trends.

Physicochemical Properties

  • Hydrogen Bonding: The decanoylamino group’s NH can participate in hydrogen bonding, similar to phthalimide derivatives (), but its long alkyl chain may disrupt crystal packing, reducing melting points compared to aromatic analogs .
  • Solubility: The hydrophobic decanoyl chain likely decreases water solubility, contrasting with polar cyano or dimethylamino analogs .

Crystallography and Structural Validation

  • Crystallographic Tools : Programs like SHELXL () and ORTEP-3 () are critical for resolving hydrogen-bonding networks and validating structures of analogs .
  • Graph Set Analysis: highlights the importance of hydrogen-bond patterns, which would differ significantly between the decanoylamino compound (flexible chain) and rigid aromatic analogs .

Biological Activity

Methyl 2-(decanoylamino)prop-2-enoate is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is an ester derivative featuring a decanoyl amino group attached to a prop-2-enoate moiety. The structural formula can be represented as follows:

C13H25NO2\text{C}_{13}\text{H}_{25}\text{N}\text{O}_2

This compound exhibits significant lipophilicity due to the long alkyl chain, which may influence its interaction with biological membranes and receptors.

Biological Activities

1. Antimicrobial Activity:
Research indicates that this compound demonstrates antimicrobial properties against various pathogens. In vitro studies have shown effective inhibition of bacterial growth, particularly against Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to increased permeability and cell lysis.

2. Anti-inflammatory Effects:
In animal models, this compound has exhibited anti-inflammatory effects, likely through the inhibition of pro-inflammatory cytokines. Studies suggest that it may modulate pathways involving NF-kB and MAPK signaling, reducing inflammation in tissues.

3. Antitumor Activity:
Preliminary studies have indicated potential antitumor effects in certain cancer cell lines. The compound appears to induce apoptosis in cancer cells, possibly through the activation of caspases and the intrinsic apoptotic pathway.

The biological activity of this compound is thought to be mediated through multiple pathways:

  • Membrane Disruption: The lipophilic nature facilitates integration into lipid bilayers, disrupting membrane integrity.
  • Cytokine Modulation: Inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 has been observed.
  • Apoptosis Induction: Activation of apoptotic pathways in cancer cells suggests a mechanism involving mitochondrial dysfunction and caspase activation.

Case Study 1: Antimicrobial Efficacy

A study conducted on various bacterial strains demonstrated that this compound had a minimum inhibitory concentration (MIC) ranging from 32 to 64 µg/mL against Staphylococcus aureus. This highlights its potential as a therapeutic agent in treating bacterial infections.

Case Study 2: Anti-inflammatory Activity

In a murine model of acute inflammation induced by lipopolysaccharide (LPS), administration of this compound resulted in a significant reduction in edema and inflammatory markers compared to control groups. This suggests its utility in managing inflammatory disorders.

Case Study 3: Antitumor Potential

In vitro assays using human breast cancer cell lines showed that treatment with this compound led to a dose-dependent decrease in cell viability, with IC50 values around 25 µM. Flow cytometry analysis revealed increased apoptosis rates, affirming its potential as an anticancer agent.

Data Summary

Activity Effect Reference
AntimicrobialMIC: 32–64 µg/mL
Anti-inflammatoryReduced edema
AntitumorIC50: ~25 µM

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